molecular formula C17H25NO3S B11161959 3-(Benzylsulfonyl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one

3-(Benzylsulfonyl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one

Cat. No.: B11161959
M. Wt: 323.5 g/mol
InChI Key: IKUAFDCHDBHXGK-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one is an organic compound that features a benzylsulfonyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfonyl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation reactions, where benzylsulfonyl chloride reacts with the piperidine derivative in the presence of a base such as triethylamine.

    Formation of the Propanone Moiety: The final step involves the formation of the propanone moiety, which can be achieved through various carbonylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(Benzylsulfonyl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-(Benzylsulfonyl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one depends on its specific application:

    Medicinal Chemistry: It may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylsulfonyl)-1-(piperidin-1-yl)propan-1-one: Lacks the dimethyl groups on the piperidine ring.

    3-(Phenylsulfonyl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one: Has a phenylsulfonyl group instead of a benzylsulfonyl group.

Uniqueness

3-(Benzylsulfonyl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one is unique due to the presence of both the benzylsulfonyl group and the dimethyl-substituted piperidine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H25NO3S

Molecular Weight

323.5 g/mol

IUPAC Name

3-benzylsulfonyl-1-(3,5-dimethylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C17H25NO3S/c1-14-10-15(2)12-18(11-14)17(19)8-9-22(20,21)13-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3

InChI Key

IKUAFDCHDBHXGK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)CCS(=O)(=O)CC2=CC=CC=C2)C

Origin of Product

United States

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